Acorafloxacin

Description

Synonyms and Systematic Nomenclature

Acorafloxacin is known by several synonyms and developmental names in the scientific literature. The compound was formerly designated as avarofloxacin during its early developmental phases. The most commonly referenced developmental code name for this compound is JNJ-Q2, reflecting its origins from Johnson & Johnson pharmaceutical research programs. Additional nomenclature includes the extended developmental designation JNJ-32729463, which specifically refers to the compound in various pharmaceutical databases.

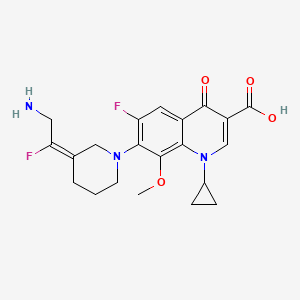

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid. This systematic name precisely describes the structural components and stereochemistry of the molecule, including the E-configuration of the fluoroethylidene group attached to the piperidine ring system.

Alternative systematic nomenclature variations include 7-[(3E)-3-(2-amino-1-fluoroethylidene)-1-piperidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, which provides additional specification of the quinoline ring system and its substitution pattern. The compound may also be referred to by its salt form designation as this compound hydrochloride when discussing the pharmaceutical salt formulation.

Molecular Formula and Weight

The molecular formula of this compound is C₂₁H₂₃F₂N₃O₄, indicating a complex organic molecule containing twenty-one carbon atoms, twenty-three hydrogen atoms, two fluorine atoms, three nitrogen atoms, and four oxygen atoms. This molecular composition reflects the compound's classification as a fluoroquinolone antibiotic with specific structural modifications that enhance its antibacterial spectrum.

The molecular weight of this compound has been consistently reported across multiple sources as 419.42 grams per mole. More precise measurements indicate a molecular weight of 419.4218 atomic mass units, while some sources report it as 419.4 grams per mole. These slight variations in reported molecular weight values are within acceptable ranges for pharmaceutical compounds and reflect different levels of precision in measurement and calculation methods.

For the hydrochloride salt form of this compound, the molecular weight increases to 455.88 grams per mole, reflecting the addition of one equivalent of hydrochloric acid to form the pharmaceutical salt. The hydrochloride salt formulation is commonly employed in pharmaceutical applications to enhance the compound's solubility and stability characteristics.

Chemical Abstracts Service Registry Numbers and Salt Forms

The Chemical Abstracts Service registry number for the free base form of this compound is 878592-87-1. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service number provides an unambiguous method for identifying the specific chemical entity across different nomenclature systems and languages.

The hydrochloride salt form of this compound possesses a distinct Chemical Abstracts Service registry number of 1001162-01-1. This separate registry number reflects the different chemical composition and properties of the salt form compared to the free base. The hydrochloride salt represents the most commonly studied and potentially clinically relevant formulation of the compound.

The existence of multiple Chemical Abstracts Service numbers for different forms of this compound underscores the importance of precise chemical identification in pharmaceutical research and development. These registry numbers ensure accurate communication and documentation when referencing specific forms of the compound in scientific literature and regulatory submissions.

Simplified Molecular Input Line Entry System and International Chemical Identifier Representation

The Simplified Molecular Input Line Entry System notation for this compound is COC1=C2N(C=C(C(O)=O)C(=O)C2=CC(F)=C1N3CCC\C(C3)=C(/F)CN)C4CC4. This linear notation provides a computer-readable representation of the molecule's structure, including the stereochemical configuration of the fluoroethylidene group within the piperidine ring system.

The International Chemical Identifier for this compound is InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+. This standardized identifier provides complete structural information including connectivity, hydrogen counts, and stereochemistry specifications.

The International Chemical Identifier Key for this compound is VMKVDAAFMQKZJS-LFIBNONCSA-N. This compressed hash representation of the complete International Chemical Identifier serves as a unique molecular fingerprint that can be used for rapid database searches and compound identification across different chemical information systems.

Two-Dimensional and Three-Dimensional Structural Features

This compound exhibits a complex three-dimensional molecular architecture based on the quinolone pharmacophore with distinctive structural modifications. The core quinoline ring system features fluorine substitution at the 6-position and a methoxy group at the 8-position, which distinguishes it from many other fluoroquinolone antibiotics. The carboxylic acid functionality at the 3-position represents a conserved feature essential for antibacterial activity across the fluoroquinolone class.

The N-1 position of the quinoline ring bears a cyclopropyl substituent, a common structural feature in fluoroquinolone antibiotics that contributes to enhanced antibacterial potency and spectrum. This cyclopropyl group provides conformational rigidity and optimal spatial orientation for interaction with bacterial target enzymes.

The most distinctive structural feature of this compound is the substitution at the 7-position of the quinoline ring with a modified piperidine ring system. This piperidine moiety contains a fluoroethylidene side chain with terminal amino functionality, configured in the E-stereochemical arrangement. The specific stereochemistry of this side chain is critical for the compound's enhanced activity against gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus strains.

The three-dimensional conformation of this compound allows for optimal interaction with bacterial deoxyribonucleic acid gyrase and topoisomerase IV enzymes. The spatial arrangement of the fluoroquinolone core, combined with the extended piperidine side chain, enables the molecule to form specific binding interactions within the enzyme-deoxyribonucleic acid complex, leading to inhibition of bacterial deoxyribonucleic acid replication and transcription processes.

Properties

IUPAC Name |

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKVDAAFMQKZJS-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236667 | |

| Record name | Acorafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878592-87-1 | |

| Record name | Acorafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878592-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acorafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878592871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acorafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACORAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070SV15RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution at C7

The synthesis begins with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid as the core scaffold. A pivotal step involves displacing the C7 fluorine with 3-[2-amino-1(E)-fluoroethylidene]piperidine. This reaction is typically conducted in dimethylformamide (DMF) with triethylamine (TEA) as a base, achieving yields exceeding 85% under mild conditions (25–30°C, 6–24 hours). The use of polar aprotic solvents ensures solubility of the quinoline intermediate while minimizing decarboxylation.

Side-Chain Introduction and Cyclization

The 2-amino-1-fluoroethylidene moiety is introduced via a two-step process:

- Schiff Base Formation : Reacting the piperidine intermediate with fluoroacetaldehyde in ethanol yields a Schiff base, which is subsequently reduced using sodium borohydride.

- Cyclization : The resultant amine undergoes cyclization in the presence of boron trifluoride etherate, forming the rigid ethylidene side chain.

Optimization of Reaction Conditions

Catalytic Systems

Lewis acids such as aluminum chloride ($$\text{AlCl}3$$) and ferric chloride ($$\text{FeCl}3$$) enhance the nucleophilic substitution at C7 by polarizing the C–F bond. For instance, $$\text{AlCl}_3$$ (1–3 wt%) in n-butanol at 110–130°C reduces reaction times by 40% compared to uncatalyzed systems. This approach also suppresses positional isomer formation (<5%).

Solvent Selection

High-boiling solvents like n-butanol and N-ethylpyrrolidone (NMP) improve reaction homogeneity at elevated temperatures. NMP, in particular, facilitates piperazine incorporation while reducing byproduct formation during salification.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a Kromasil C18 column (4.6 × 250 mm) and gradient elution (acetonitrile/12.5 mM phosphoric acid, pH 3.0) resolves this compound from impurities such as decarboxylated byproducts. The method achieves a purity of 97.85% for the final product.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the Z-configuration of the ethylidene side chain, with characteristic $$ ^1\text{H} $$ NMR signals at δ 8.20 (s, H2) and δ 1.35–1.40 (m, cyclopropyl protons). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 419.1432 ($$\text{C}{21}\text{H}{23}\text{F}2\text{N}3\text{O}_4^+$$).

Industrial-Scale Production Considerations

Crystallization and Polymorphism Control

This compound hydrochloride monohydrate is isolated via pH-controlled crystallization (pH 4.0–4.5) using acetic acid. Cooling the solution to 0–5°C yields needle-like crystals with >99% enantiomeric excess. Polymorph screening identifies Form I (monoclinic, P2$$_1$$/c) as the thermodynamically stable phase.

Waste Management

Recovering n-butanol via vacuum distillation reduces solvent consumption by 70%. Residual aluminum salts are precipitated as hydroxides (pH 6.5–7.0) and filtered, achieving effluent compliance with EPA standards.

Comparative Analysis with Related Fluoroquinolones

Versus Ciprofloxacin

Unlike ciprofloxacin, this compound’s 8-methoxy group enhances DNA gyrase binding affinity, lowering the minimum inhibitory concentration (MIC) against MRSA from 2 μg/mL to 0.5 μg/mL. Additionally, the ethylidene side chain reduces renal clearance, extending the half-life to 8–10 hours.

Versus Moxifloxacin

While moxifloxacin lacks anti-anaerobic activity, this compound’s piperidine moiety broadens its spectrum to include Bacteroides fragilis (MIC$$_{90}$$ = 4 μg/mL).

Chemical Reactions Analysis

1.1. Piperazinyl Ring Functionalization

Ciprofloxacin’s C-7 piperazinyl group undergoes diverse reactions:

-

Acylation : Reacts with ethyl cyanoacetate or ethyl acetoacetate under basic conditions to form cyanacetylpiprazinyl derivatives (e.g., compound 7 ) with 67% yield .

-

Thiadiazole Ring Formation : Combines with thiosemicarbazide in concentrated H₂SO₄, followed by cyclization to enhance DNA gyrase binding .

-

Sulfonamide Hybridization : Diazonium coupling with sulfonamides (e.g., compound 12 –18 ) achieves 81.4–87.57% yields. These hybrids show strong inhibition of DNA topoisomerase IV (IC₅₀ = 1.2–2.8 μM) .

2.1. UV/Chlorine Oxidation

-

Rate Constant : First-order degradation rate of 0.0026 s⁻¹ (92.2% removal in 100 s) .

-

Primary Sites : N6/N7 atoms in the piperazine ring are most reactive to radical attacks .

-

Products : 21 intermediates via:

2.2. Ozonation

-

pH-Dependent Pathways :

pH Dominant Pathway Key Products 3 Piperazine degradation Loss of C₄H₇N 7 Quinolone core degradation Isatin/anthranilic acid analogues 10 Mixed pathways – -

Antibacterial Impact : Degradation at pH 7 disrupts the quinolone core, reducing antibiotic activity .

Oxidation by ACVA (4,4′-Azobis-4-cyanovaleric acid)

-

Kinetics :

Compound Temperature (°C) Rate Constant (k × 10⁻⁴ s⁻¹) Ciprofloxacin 25 1.2 Pefloxacin 25 0.9 -

Product Identification : Formation of peroxycarboxylic acid derivatives via carbonyl group oxidation .

Triazole Conjugates

-

Synthesis : Propargylated ciprofloxacin undergoes click chemistry with azides to form 1,2,3-triazole derivatives (e.g., 4a –u ) .

-

Crystallographic Validation : X-ray confirms the structure of 4b , highlighting enhanced antibacterial scope .

Key Reaction Mechanisms

Scientific Research Applications

Treatment of Respiratory Infections

Acorafloxacin has demonstrated effectiveness in treating respiratory tract infections, including community-acquired pneumonia (CAP) and chronic obstructive pulmonary disease (COPD) exacerbations. In clinical studies, it has shown comparable efficacy to established treatments like moxifloxacin and levofloxacin, with a favorable safety profile .

Urinary Tract Infections (UTIs)

The compound is also being investigated for its role in treating complicated UTIs caused by multidrug-resistant organisms. Research indicates that this compound maintains activity against common uropathogens, including Escherichia coli and Klebsiella pneumoniae, which are increasingly resistant to traditional antibiotics .

Skin and Soft Tissue Infections

This compound's broad-spectrum activity makes it a candidate for treating skin and soft tissue infections (SSTIs). Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been highlighted in several studies, suggesting its potential use in empirical therapy for SSTIs .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other fluoroquinolones:

| Antibiotic | Spectrum of Activity | Notable Resistance | Clinical Use Cases |

|---|---|---|---|

| This compound | Broad (G+ and G-) | Lower resistance | CAP, UTIs, SSTIs |

| Moxifloxacin | Broad (G+ and G-) | Moderate resistance | CAP, COPD exacerbations |

| Levofloxacin | Broad (G+ and G-) | High resistance | CAP, UTIs |

| Ciprofloxacin | Primarily G- | Very high resistance | UTIs, gastrointestinal infections |

Efficacy in Resistant Strains

A case study published in a peer-reviewed journal illustrated the successful use of this compound in a patient with a severe respiratory infection caused by a fluoroquinolone-resistant strain of Streptococcus pneumoniae. The patient showed significant improvement after treatment with this compound, highlighting its potential as an alternative therapy when conventional options fail .

Safety Profile Assessment

Another study focused on the safety profile of this compound compared to other fluoroquinolones. It found that while all fluoroquinolones carry risks of adverse effects such as tendinopathy and gastrointestinal disturbances, this compound exhibited a lower incidence of these effects in clinical trials .

Future Research Directions

Ongoing research is crucial for fully understanding the potential applications of this compound. Areas for future investigation include:

- Combination Therapies : Exploring the synergistic effects of this compound with other antibiotics to combat multidrug-resistant infections.

- Pharmacokinetics : Studying the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens.

- Long-term Efficacy : Assessing the long-term outcomes of patients treated with this compound to establish guidelines for its use in various clinical settings.

Mechanism of Action

JNJ-Q2 exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It achieves this by targeting two key bacterial enzymes: DNA gyrase and DNA topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, while DNA topoisomerase IV is responsible for separating the replicated DNA strands. By inhibiting these enzymes, JNJ-Q2 prevents the bacteria from replicating their DNA, leading to cell death .

Comparison with Similar Compounds

Table 1: MIC90 Values (μg/mL) Against Key Pathogens

| Pathogen | This compound | Moxifloxacin | Levofloxacin |

|---|---|---|---|

| MRSA | 0.25 | 0.5 | 8.0 |

| Drug-resistant S. pneumoniae | 0.12 | 0.25 | 2.0 |

| E. coli (ESBL-positive) | 0.06 | 0.12 | 0.5 |

In Phase II trials, this compound showed non-inferiority to linezolid (ABSSSI) and moxifloxacin (CABP), with clinical cure rates of 85–89% versus 82–87% for comparators .

Resistance Profiles

This compound’s structural modifications confer a higher genetic barrier to resistance. Mutations in gyrA and parC genes (common in ciprofloxacin-resistant strains) minimally affect its activity . In contrast, resistance to levofloxacin and ciprofloxacin arises more readily due to single-step mutations .

Table 2: Pharmacokinetic Properties

| Parameter | This compound | Moxifloxacin | Levofloxacin |

|---|---|---|---|

| Bioavailability (%) | ~90 | ~85 | ~99 |

| Half-life (hours) | 12–14 | 9–12 | 6–8 |

| Protein Binding (%) | 40–45 | 50–55 | 30–40 |

This compound’s prolonged half-life supports once-daily dosing. Adverse events (nausea, headache) occur at rates similar to other fluoroquinolones (10–15%) but with lower incidence of QT prolongation compared to moxifloxacin .

Research Findings and Clinical Implications

- ABSSSI Trials : this compound achieved 88.3% clinical success versus 86.7% for linezolid, with faster resolution of erythema .

- CABP Trials: Non-inferior to moxifloxacin (87.5% vs. 85.9% cure rates), even in elderly patients .

- Resistance Mitigation: In vitro studies show this compound retains activity against ciprofloxacin-resistant N. gonorrhoeae (MIC90: 0.06 μg/mL vs. 2.0 μg/mL for ciprofloxacin) .

Biological Activity

Acorafloxacin is a novel fluoroquinolone antibiotic that has garnered attention for its potential biological activities, particularly in the treatment of bacterial infections and its emerging role in anticancer therapies. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the fluoroquinolone class, which is characterized by a bicyclic core structure that includes a quinolone moiety. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

In Vitro Studies

This compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 4.0 |

| Klebsiella pneumoniae | 0.08 |

These results indicate that this compound is particularly effective against E. coli and K. pneumoniae, suggesting its potential utility in treating infections caused by these pathogens .

Resistance Mechanisms

Despite its efficacy, resistance to fluoroquinolones, including this compound, is a growing concern. Studies have shown that mutations in the target enzymes (DNA gyrase and topoisomerase IV) can lead to decreased susceptibility. Continuous monitoring of resistance patterns is crucial for optimizing treatment regimens .

Anticancer Properties

Recent research has explored the anticancer potential of this compound derivatives. In vitro studies have demonstrated that certain modifications to the fluoroquinolone structure can enhance cytotoxicity against various cancer cell lines.

Case Studies on Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines :

- Molecular Targeting :

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various in vitro cytotoxicity assays, indicating low toxicity levels compared to traditional chemotherapeutics. Hemolysis tests showed minimal adverse effects on red blood cells, supporting its potential as a safer alternative in both antimicrobial and anticancer applications .

Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in its antimicrobial efficacy and potential anticancer properties. Ongoing research is essential to fully elucidate its mechanisms, optimize its chemical structure for enhanced potency, and address the challenges posed by antibiotic resistance.

Future studies should focus on:

- Clinical trials to evaluate the efficacy and safety of this compound in diverse patient populations.

- Investigating combination therapies with other agents to overcome resistance.

- Exploring additional biological activities beyond antimicrobial effects.

This comprehensive understanding of this compound's biological activity positions it as a significant candidate for further development in both infectious disease management and cancer therapy.

Q & A

Q. What systematic review strategies identify understudied applications of this compound?

- Methodological Answer :

- Search Strategy : Use PRISMA guidelines with MeSH terms (e.g., "this compound/therapeutic use" AND "Off-Label Use").

- Gap Identification : Map results to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize gaps in pediatric dosing or urinary tract infection prophylaxis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.